
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a furanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-butyl-5-methyl-2(5H)-furanone and 2,6-dimethylbenzenamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and recrystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the furanylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.
Scientific Research Applications
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets. The furanylidene group can participate in π-π interactions with aromatic systems, while the benzenamine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,4-dimethyl-
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,5-dimethyl-
Uniqueness
The unique structural features of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- include the specific positioning of the methyl groups on the benzenamine core, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds and potentially more suitable for certain applications.
Properties
CAS No. |
574734-25-1 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-butyl-N-(2,6-dimethylphenyl)-2-methyl-2H-furan-5-imine |
InChI |
InChI=1S/C17H23NO/c1-5-6-10-15-11-14(4)19-17(15)18-16-12(2)8-7-9-13(16)3/h7-9,11,14H,5-6,10H2,1-4H3 |
InChI Key |
QEDBXUMESJFUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(OC1=NC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
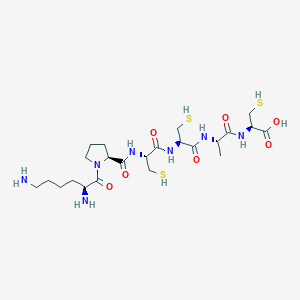
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
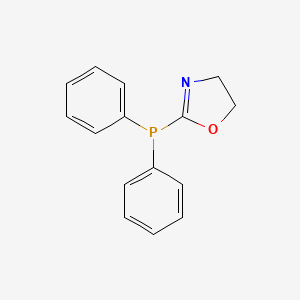
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
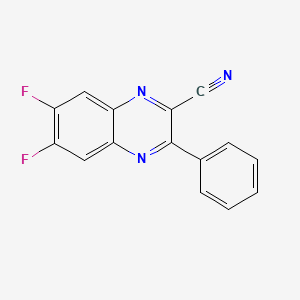
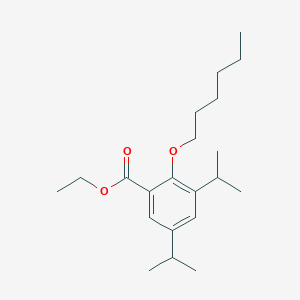
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
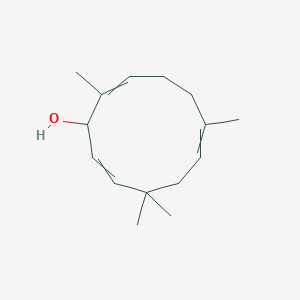

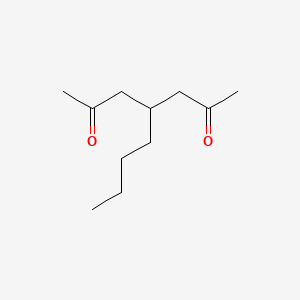
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
